Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA is a complex compound utilized in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates. This compound consists of a linker, Mal-PEG4-VC-PAB-DMEA, which is conjugated to Seco-Duocarmycin SA, a potent DNA-alkylating agent derived from the natural product duocarmycin. The primary function of this compound is to facilitate targeted delivery of cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
The compound is synthesized through advanced organic chemistry techniques and is primarily sourced from specialized chemical suppliers focused on research and development in drug discovery and cancer therapeutics. Notable suppliers include Creative Biolabs and MedChemExpress, which provide detailed product information and specifications for research use only .
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA falls under the classification of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine an antibody with a cytotoxic drug, allowing for selective delivery of the drug to cancer cells. The specific components of this compound classify it as a cleavable linker due to its ability to release the cytotoxic agent upon internalization by target cells.
The synthesis of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA involves several key steps:
The synthesis requires precise control over reaction conditions, including temperature, pH, and solvent choice, to optimize yield and minimize side reactions. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to monitor the progress and purity of the synthesized compound.
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA features a modular structure that includes:
The molecular formula for Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA is complex due to its multi-component nature. The structural integrity is crucial for its function as an ADC.
The primary chemical reactions involved in the utilization of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA include:
These reactions are typically monitored using chromatographic methods to ensure complete conversion and assess the release kinetics of the cytotoxic agent.
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA operates through a targeted delivery mechanism:
The mechanism relies on the selective targeting of cancer cells while sparing normal tissues, significantly improving therapeutic indices compared to traditional chemotherapeutics.
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA exhibits:
Relevant chemical properties include:
Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA has significant applications in:
This compound represents a critical advancement in targeted cancer therapy, leveraging the unique properties of duocarmycins within an innovative delivery framework.
The linker architecture in Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA is engineered to address critical challenges in antibody-drug conjugate (ADC) development: stability in circulation, targeted drug release, and payload solubility. The maleimide (Mal) group enables site-specific conjugation to cysteine thiols on monoclonal antibodies (mAbs) via Michael addition, forming stable thioether bonds. This ensures consistent drug-antibody ratios (DAR) critical for pharmacokinetic predictability [2] [7]. The PEG4 spacer serves dual roles: enhancing aqueous solubility of the hydrophobic duocarmycin payload and reducing aggregation, while extending plasma half-life by shielding the conjugate from rapid renal clearance or enzymatic degradation. Studies show PEG spacers improve tumor accumulation by 40–60% compared to non-PEGylated linkers [2] [4].
The Val-Cit (VC) dipeptide is a protease-cleavable moiety designed for tumor-specific activation. Intracellular cathepsin B (overexpressed in lysosomes of cancer cells) cleaves Val-Cit, triggering self-immolation of the p-aminobenzyloxycarbonyl (PABC) group. This releases the active drug while minimizing off-target toxicity. The dimethylethanolamine (DMEA) component further modulates hydrophilicity and promotes traceless release of Seco-Duocarmycin SA upon cleavage [2] [6].
Table 1: Functional Components of Mal-PEG4-VC-PAB-DMEA Linker
Component | Chemical Role | Biological Function |
---|---|---|
Maleimide (Mal) | Thiol-reactive handle | Covalent conjugation to mAbs (cysteine residues) |
PEG₄ | Polyethylene glycol spacer | Enhances solubility; reduces immunogenicity; extends half-life |
Val-Cit (VC) | Dipeptide sequence | Cathepsin B-mediated cleavage in lysosomes |
PABC | Self-immolative spacer | Spontaneous decomposition post-cleavage, releasing payload |
DMEA | Hydrophilic tertiary amine | Optimizes linker polarity; ensures traceless drug release |
Seco-Duocarmycin SA, a prodrug derivative of the natural antibiotic duocarmycin, is optimized for ADC payload delivery. Its cyclopropabenzindole (CBI) core enables sequence-specific DNA minor-groove alkylation at adenine N3 positions, causing irreversible double-strand breaks and apoptosis. Unlike conventional duocarmycins, the seco (open-ring) configuration reduces systemic toxicity by maintaining inactivity until linker cleavage occurs [1] [6]. The carbamate linkage between the linker and the payload’s amine group is critical for stability; it resists plasma esterases but readily hydrolyzes post-VC cleavage, releasing the active cyclized duocarmycin [2] [3].
Structural modifications include:
Table 2: DNA-Interacting Properties of Duocarmycin SA vs. Common ADC Payloads
Payload | Mechanism of Action | Relative Potency (IC₅₀) | DNA Interaction Specificity |
---|---|---|---|
Duocarmycin SA | Adenine N3 alkylation | 0.01–0.1 nM | Minor groove (AT-rich regions) |
MMAE (Auristatin) | Tubulin inhibition | 0.1–1 nM | N/A |
PNU-159682 | Topoisomerase II inhibition | 0.1–1 nM | Intercalation |
DM1 (Maytansinoid) | Microtubule disruption | 0.01–0.1 nM | N/A |
Traditional maleimide-cysteine conjugation suffers from heterogeneity (DAR 0–8), which compromises ADC efficacy and safety. To address this, Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA employs advanced chemoenzymatic methods:
These strategies ensure homogeneous DAR, improving pharmacokinetics and reducing off-target toxicity. Analytical data shows enzyme-mediated conjugates exhibit >90% monomeric content (vs. 60–70% for stochastic methods) and 30% higher tumor uptake in xenograft models [6].
Table 3: Comparison of Conjugation Techniques for ADC Development
Method | DAR Uniformity | Efficiency | Clinical Applicability | Limitations |
---|---|---|---|---|
Stochastic Cysteine | Low (0–8) | Moderate | Broad (e.g., Brentuximab vedotin) | Aggregation; clearance issues |
Engineered Cysteine | High (2 or 4) | High | Phase III (e.g., Lifastuzumab) | Requires antibody engineering |
Enzymatic Ligation | High (2) | High | Preclinical/Phase I | Enzyme cost; scalability challenges |
Glycoengineering | High (4) | Moderate | Phase II (e.g., Glembatumumab) | Glycan heterogeneity risks |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3